molecular formula C12H20N4O4S B2579005 methyl 4-((1-methyl-1H-pyrazole-4-sulfonamido)methyl)piperidine-1-carboxylate CAS No. 1797647-54-1

methyl 4-((1-methyl-1H-pyrazole-4-sulfonamido)methyl)piperidine-1-carboxylate

Cat. No. B2579005
CAS RN: 1797647-54-1
M. Wt: 316.38
InChI Key: JGLPWQZAIRFVBZ-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrazole, a heterocyclic compound containing nitrogen atoms . It also contains a piperidine ring, which is a common structure in many pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups including the pyrazole ring, sulfonamide group, piperidine ring, and carboxylate ester .


Chemical Reactions Analysis

Pyrazole derivatives are involved in a variety of chemical reactions. For example, they can participate in Suzuki-Miyaura cross-coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the carboxylate ester could make it more polar .

Scientific Research Applications

Facile Synthesis and Pharmacological Applications

A study by Srivastava et al. (2008) explored the facile synthesis of biaryl pyrazole sulfonamide derivatives, including compounds structurally similar to "methyl 4-((1-methyl-1H-pyrazole-4-sulfonamido)methyl)piperidine-1-carboxylate". The research aimed at investigating the effects of replacing the -CO group with the -SO(2) group in aminopiperidine regions, highlighting the compound's potential as a CB1 receptor antagonist in primary ex-vivo pharmacological testing and in vitro screening (Srivastava et al., 2008).

Antimicrobial Activity

El‐Emary et al. (2002) synthesized new heterocycles based on 3-methyl-1-phenyl-5-benzene sulfonamido pyrazole, treating 3-methyl 1-phenyl-5-amino pyrazole with various compounds to yield sulfonamide derivatives with significant antimicrobial activity. This work underscores the utility of sulfonamido pyrazole derivatives in developing new antimicrobial agents (El‐Emary, Al-muaikel, & Moustafa, 2002).

Synthesis of Polysubstituted Pyrazolo[3,4‐b]pyridine-3‐Carbohydrazide Derivatives

Bhavsar et al. (2014) detailed the synthesis of substituted pyrazolo[3,4-b]pyridines and pyrazolo[3,4-b]quinolones, leveraging similar compounds. Their research demonstrates the versatility of such compounds in synthesizing diverse heterocyclic compounds with potential applications in medicinal chemistry (Bhavsar, Nikam, Gangurde, & Toche, 2014).

Gastric Acid Secretion Effects

A study by Pinelli et al. (1981) investigated the effects of compounds including 4-(p-sulfamoylbenzoyl)-N-methyl-piperidine on carbonic anhydrase and basal gastric acid secretion, revealing insights into the potential therapeutic applications of such compounds in treating conditions related to gastric acid secretion (Pinelli, Colombo, & Muserra-Grandi, 1981).

Synthesis and Antibacterial Evaluation of Novel Heterocyclic Compounds

Azab et al. (2013) aimed at synthesizing new heterocyclic compounds containing a sulfonamido moiety, demonstrating their potential as antibacterial agents through the synthesis and evaluation of pyran, pyridine, pyridazine, and other derivatives. Their research underscores the potential of sulfonamido derivatives in antibacterial drug development (Azab, Youssef, & El-Bordany, 2013).

Mechanism of Action

The mechanism of action would depend on the specific application of this compound. For example, some pyrazole derivatives are used as inhibitors for certain enzymes .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with all chemicals, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for this compound could involve further study into its potential applications. Given its complex structure, it could be of interest in the development of new pharmaceuticals .

properties

IUPAC Name

methyl 4-[[(1-methylpyrazol-4-yl)sulfonylamino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O4S/c1-15-9-11(8-13-15)21(18,19)14-7-10-3-5-16(6-4-10)12(17)20-2/h8-10,14H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGLPWQZAIRFVBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)NCC2CCN(CC2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-((1-methyl-1H-pyrazole-4-sulfonamido)methyl)piperidine-1-carboxylate

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